1-(4-Thiophen-3-ylphenyl)-ethylamine

Overview

Description

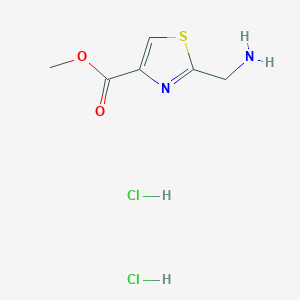

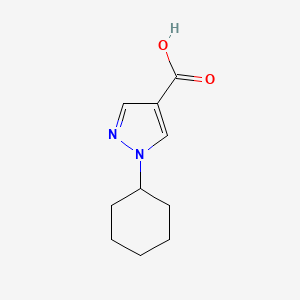

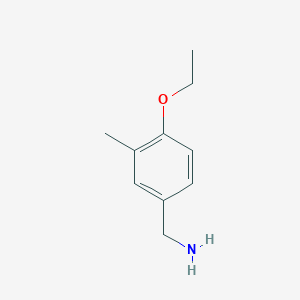

1-(4-Thiophen-3-ylphenyl)-ethylamine , also known by its chemical formula C₁₀H₁₁NS , is a compound with intriguing properties. It belongs to the class of aromatic amines and contains both a thiophene ring and a phenyl ring in its structure.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Thiophen-3-yl)aniline (a precursor) with an appropriate ethylating agent. The exact synthetic route and conditions may vary, but the goal is to introduce an ethyl group onto the nitrogen atom of the aniline ring.

Molecular Structure Analysis

The molecular structure of 1-(4-Thiophen-3-ylphenyl)-ethylamine consists of an ethyl group attached to the nitrogen atom of the aniline ring. The thiophene ring and the phenyl ring are conjugated, contributing to its aromatic character.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example:

- Nucleophilic substitution : The amino group can undergo substitution reactions with electrophiles.

- Oxidation : The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or sulfone.

- Reduction : The nitro group can be reduced to an amino group.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 175.25 g/mol.

- Boiling Point : Not specified.

- Solubility : Solubility may vary depending on the solvent due to the presence of both aromatic and polar functional groups.

Scientific Research Applications

Biological Activity and Medical Research

Derivatives of thiophen and ethylamine, including those structurally similar to 1-(4-Thiophen-3-ylphenyl)-ethylamine, have been explored for their potential biological activity. Studies have synthesized and analyzed various derivatives to assess their biological properties (Beaton, Chapman, Clarke, & Willis, 1976).

In the field of cancer research, certain thiophenyl derivatives have been synthesized for their potential anticancer activities. For instance, a novel thiophenylchromane compound has demonstrated moderate anticancer activity against specific cancer cell lines, highlighting the potential of thiophene-based compounds in oncology (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).

The development of thiopheneethamine derivatives for medicinal purposes has been ongoing, with various synthetic techniques being refined. This indicates an interest in the potential therapeutic applications of these compounds (Cheng, 2005).

Material Science and Chemistry

Thiophene-based compounds, including those structurally similar to 1-(4-Thiophen-3-ylphenyl)-ethylamine, are used in material science and chemistry. For example, a thiophene appended Schiff's base ligand with N,O donor sites was synthesized and used to create complexes with nickel(II) and palladium(II), showing the versatility of thiophene compounds in inorganic chemistry and material science (Kundu, Pramanik, Mondal, & Mondal, 2016).

Thiophene derivatives have also been studied for their electrochemical and electrochromic properties, which are crucial in the development of optoelectronic devices. This research underscores the significance of thiophene compounds in advancing technology in areas such as sensors and solar cells (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Safety And Hazards

- Signal Word : Danger

- Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261, P301+P310, P305+P351+P338.

- Packing Group : III

Future Directions

Further research should explore the compound’s pharmacological potential, including its interactions with biological targets. Additionally, investigations into its stability, toxicity, and potential therapeutic applications are warranted.

Remember that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and potential applications.

properties

IUPAC Name |

1-(4-thiophen-3-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFWLZYENOJTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Thiophen-3-ylphenyl)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)

amine](/img/structure/B1454574.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)